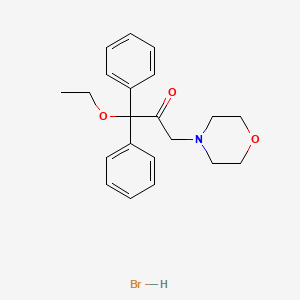
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is a complex organic compound with the molecular formula C21H25NO3·HBr It is known for its unique structure, which includes a morpholino group, an ethoxy group, and two phenyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the protected keto group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized ketones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s morpholino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Known for its use in the preparation of isomeric pyranones.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its morpholino and ethoxy groups, in particular, offer unique interactions not seen in simpler compounds like 1,3-diphenyl-2-propanone.
Propiedades
Número CAS |
85603-39-0 |
|---|---|
Fórmula molecular |
C21H26BrNO3 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
1-ethoxy-3-morpholin-4-yl-1,1-diphenylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO3.BrH/c1-2-25-21(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20(23)17-22-13-15-24-16-14-22;/h3-12H,2,13-17H2,1H3;1H |
Clave InChI |
TWEPSDYRJHVSBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCOCC3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















